molecular formula C12H21ClN2O3S B2954801 2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride CAS No. 1216456-85-7

2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride

Cat. No.: B2954801
CAS No.: 1216456-85-7
M. Wt: 308.82
InChI Key: WNVODWANKJWVPL-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered for research applications. As a sulfonamide derivative, this compound is part of a class known for its wide range of potential biological activities. Sulfonamides are recognized in scientific literature for their role as enzyme inhibitors, which makes them valuable tools for probing biochemical pathways . Specifically, research into sulfonamide-based compounds has shown promise in several areas. They are extensively investigated for their potential as urease inhibitors , which is relevant for developing treatments for infections caused by urease-producing bacteria like Helicobacter pylori . Furthermore, sulfonamides are explored for their anti-inflammatory properties , particularly through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and pain research . The structural motif of the sulfonamide group is also found in molecules that act as receptor antagonists for various physiological targets, suggesting broad utility in early-stage drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers can utilize this compound for in vitro studies, target validation, and as a building block in the synthesis of more complex molecules for biological evaluation.

Properties

IUPAC Name

2-amino-N-methyl-N-(4-propan-2-yloxyphenyl)ethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S.ClH/c1-10(2)17-12-6-4-11(5-7-12)14(3)18(15,16)9-8-13;/h4-7,10H,8-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVODWANKJWVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N(C)S(=O)(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride typically involves multiple steps:

    Formation of the phenyl ether: The initial step involves the reaction of 4-hydroxyphenyl with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)phenyl.

    Introduction of the sulfonamide group: The next step involves the reaction of the phenyl ether with chlorosulfonic acid to introduce the sulfonamide group, forming 4-(propan-2-yloxy)phenylsulfonyl chloride.

    Formation of the ethane-1-sulfonamide: The sulfonyl chloride is then reacted with 2-aminoethane-1-sulfonamide in the presence of a base such as triethylamine to form the desired product.

    Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in drug development, particularly for its sulfonamide group which is known for its antibacterial properties.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Alkoxy-Phenyl Modifications

lists compounds with benzamido-propanoyl-amino-phenylpropyl acetate backbones and varying alkoxy substituents (e.g., butoxy, pentyloxy, hexyloxy). These analogs differ from the target compound in three key aspects:

Core Structure: The target compound uses an ethane-sulfonamide backbone, whereas analogs in feature benzamido-propanoyl-amino-phenylpropyl acetate scaffolds.

Substituent Chain Length: The isopropoxy group in the target compound has a shorter alkyl chain compared to butoxy (C4), pentyloxy (C5), and hexyloxy (C6) groups in analogs.

Functional Groups : The hydrochloride salt in the target compound contrasts with acetate esters in analogs, which may alter metabolic stability and bioavailability .

Crystallographic and Physicochemical Properties

Compounds with 4-(propan-2-yloxy)phenyl groups, such as the naphthalen-1-yl methanone derivative in ([20]), exhibit planar aromatic systems stabilized by π-π stacking. This flexibility may enhance binding to dynamic protein targets but complicate crystallization for structural studies .

Sulfonamide Derivatives with Halogen or Amino Substituents

and highlight sulfonamides with halogenated (e.g., chloro, fluoro) or aminomethyl substituents. For example:

  • N-[4-(Aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride () replaces the methyl and isopropoxy groups with an aminomethyl substituent. This modification introduces a primary amine, enabling additional hydrogen-bonding interactions but increasing polarity, which may limit blood-brain barrier penetration compared to the target compound .
  • N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () incorporates a fluorinated pyrimidine ring, enhancing metabolic stability and electronegativity.

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Solubility (HCl Salt) Notable Properties
Target Compound Ethane-sulfonamide Methyl, 4-(propan-2-yloxy)phenyl ~300 (estimated) High in water Balanced lipophilicity, flexible
(2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-... () Benzamido-propanoyl Propan-2-yloxy, acetate ester ~500 (estimated) Moderate in DMSO Rigid, ester-prone to hydrolysis
N-[4-(Aminomethyl)phenyl]ethane-1-sulfonamide HCl () Ethane-sulfonamide Aminomethyl ~250 (estimated) Very high in water Polar, H-bond donor
[20] in Naphthalen-1-yl methanone 4-(propan-2-yloxy)phenyl ~400 (reported) Low in water Planar, crystalline

Research Findings and Implications

  • Chain Length vs. Bioactivity : Shorter alkoxy chains (e.g., isopropoxy) in the target compound may favor solubility over membrane permeability compared to longer-chain analogs (). This trade-off is critical for oral drug design .
  • Salt Forms : The hydrochloride salt in the target compound likely improves bioavailability compared to neutral sulfonamides, as seen in related compounds () .
  • Structural Flexibility : The ethane-sulfonamide backbone’s flexibility could enable adaptive binding to proteins, whereas rigid analogs () may exhibit higher specificity but lower adaptability .

Biological Activity

2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O3SC_{12}H_{18}N_{2}O_{3}S. Its structure includes an amino group, a sulfonamide moiety, and a propan-2-yloxy phenyl group, which are crucial for its biological interactions.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism of action is primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Anticancer Properties

Recent research has indicated that this compound demonstrates potential anticancer activity. In vitro studies revealed that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies

  • Antibacterial Efficacy : A study conducted on the effectiveness of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties. This study suggests its potential use in treating bacterial infections resistant to conventional antibiotics.
  • Cancer Cell Line Studies : In a recent experiment involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration). The study concluded that the compound's ability to induce cell cycle arrest and apoptosis could be harnessed for therapeutic purposes.
  • Inflammation Reduction : Another study explored the anti-inflammatory effects of this sulfonamide derivative, revealing a reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role as a potential anti-inflammatory agent.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a bioavailability of approximately 70%. Toxicological assessments reveal low acute toxicity, but further long-term studies are necessary to evaluate chronic exposure effects.

Q & A

Q. How to scale up synthesis without compromising purity?

  • Methodological Answer :
  • Process Simulation : Model heat/mass transfer in reactors (e.g., CSTR vs. batch) to maintain reaction kinetics .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .

Tables for Key Data

Table 1: Spectral Reference Data

TechniqueKey Signals/PeaksReference
1H NMR δ 7.2–6.8 (aromatic H), δ 3.4 (CH2)
13C NMR δ 155 (S=O), δ 120–130 (aromatic C)
IR 1350 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym)

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature 60–80°CMaximizes sulfonylation rate
Solvent Anhydrous DCMMinimizes hydrolysis
Reagent Ratio 1:1.2 (amine:sulfonyl chloride)Reduces side products

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